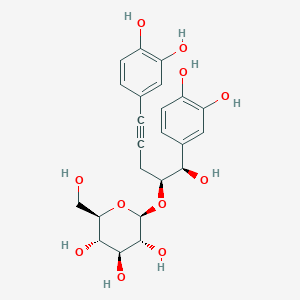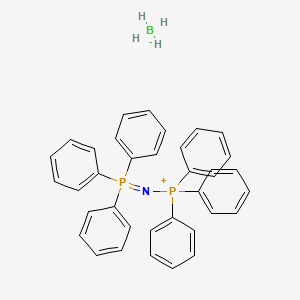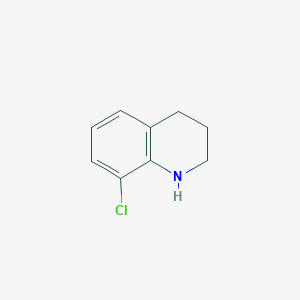
8-Chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Chloro-1,2,3,4-tetrahydroquinoline is an organic compound that is a derivative of tetrahydroquinoline . It is a colorless oil and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves various methods such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes . The synthesis of this compound specifically involves reaction conditions with hydrogen in water at 20°C for 24 hours .Molecular Structure Analysis
The molecular formula of this compound is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . The molecular weight is 167.63 g/mol .Chemical Reactions Analysis
The chemical reactions of this compound involve a reduction-Michael addition sequence . The reaction conditions include the presence of hydrogen in water at 20°C for 24 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 167.0501770 g/mol and the monoisotopic mass is also 167.0501770 g/mol . The topological polar surface area is 12 Ų .Scientific Research Applications
Asymmetric Transfer Hydrogenation
The 1,2,3,4-tetrahydroquinoline structure, inclusive of derivatives like 8-Chloro-1,2,3,4-tetrahydroquinoline, is a key structural element in numerous natural products and holds broad commercial applications. Notably, optically pure tetrahydroquinolines are vital in the synthesis of pharmaceuticals and agrochemicals, displaying their significance in asymmetric transfer hydrogenation processes (Wang et al., 2009).
Chemical Synthesis and Transformations
This compound is involved in chemical synthesis, serving as a key intermediate. It is used in Suzuki reactions to yield various 8-aryl-3,4-dihydroisoquinolines, which are then treated further to produce novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are pivotal as building blocks in synthesizing potential drug candidates (Hargitai et al., 2018).
Structural Analysis
The compound also plays a role in structural analysis, particularly in crystallography. Studies have used X-ray mapping to investigate the structure of substituted tetrahydroquinolines, including derivatives like this compound, enhancing our understanding of their molecular structure and properties (Albov et al., 2004).
Medicinal Chemistry Significance
In medicinal chemistry, this compound and its derivatives are seen as a significant class of compounds. They exhibit a wide range of pharmacological activities, such as anti-cancer, anti-diabetic, and anti-inflammatory effects, among others. Their presence in many biologically active natural products and therapeutic agents underlines their importance in this field (Sabale et al., 2013).
Synthesis and Application in Dyes and Drugs
The synthesis and application of 1,2,3,4-tetrahydroquinoline derivatives extend to the production of cardiovascular drugs and dyes. Recent advancements in their synthesis methods and applications in medicinal chemistry and dye production have been noted, signifying their versatile industrial and pharmaceutical applications (Guobao, 2012).
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives have a wide range of biological and pharmacological activities . They are known to interact with various proteins and enzymes, leading to their therapeutic effects .
Mode of Action
It is known that tetrahydroquinoline derivatives can interact with their targets and cause changes in their function . For instance, some derivatives are known to inhibit the complex formation of CDK5/p25, which leads to hyperphosphorylation of tau . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might also interact with its targets in a similar manner.
Biochemical Pathways
Tetrahydroquinoline derivatives are known to affect various biochemical pathways . For instance, they can influence the production of hemozoin by the parasite inside red blood cells . This suggests that this compound might also affect similar biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic behavior of tetrahydroquinoline has been investigated using animal models . This suggests that similar studies might be needed to understand the pharmacokinetics of this compound.
Result of Action
It is known that tetrahydroquinoline derivatives can have various effects at the molecular and cellular level . For instance, they can reduce the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . This suggests that this compound might have similar effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . This suggests that environmental factors such as light, humidity, and temperature might influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Chloro-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDMOYGCYVCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291712 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90562-36-0 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



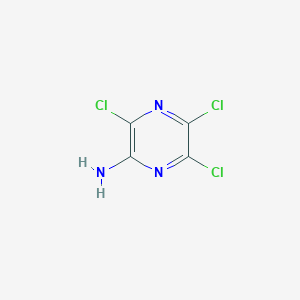

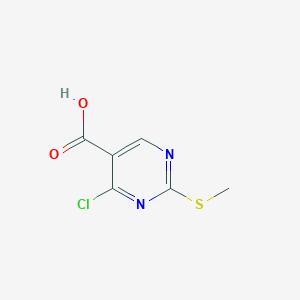

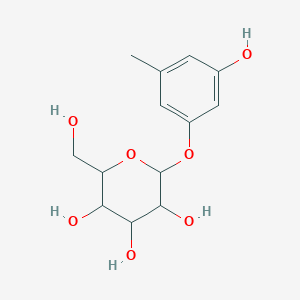
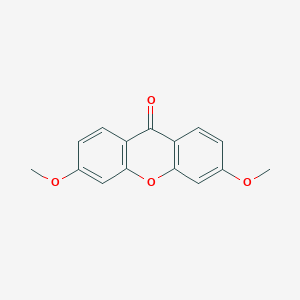

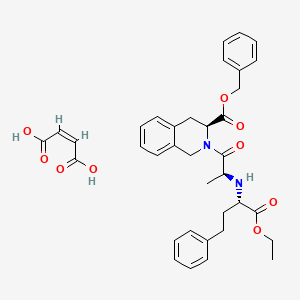
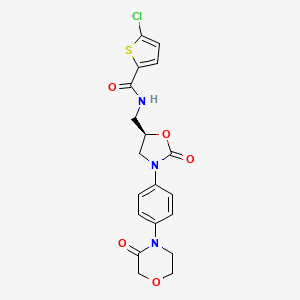
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)
